BenchChemオンラインストアへようこそ!

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide

Medicinal Chemistry Scaffold Design Conformational Analysis

This ortho-morpholinophenyl formamide is a chemically distinct, fragment-like CCR5 antagonist. Its rigid phenylcyclopentyl scaffold and favorable drug-like properties (zero Rule-of-Five violations) make it an ideal starting point for SAR-driven chemokine receptor research. Unlike flexible-chain analogs, its direct aryl-morpholine attachment offers superior conformational rigidity for clean binding data. ISO-certified suppliers ensure >97% purity, guaranteeing publication-ready results in inflammation and HIV entry studies.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 955315-86-3
Cat. No. B2770432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide
CAS955315-86-3
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCOCC4
InChIInChI=1S/C22H26N2O2/c25-21(22(12-6-7-13-22)18-8-2-1-3-9-18)23-19-10-4-5-11-20(19)24-14-16-26-17-15-24/h1-5,8-11H,6-7,12-17H2,(H,23,25)
InChIKeyPUXJGVRGTMOHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide (CAS 955315-86-3): Structural Baseline and Procurement-Relevant Identity


N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide (CAS 955315-86-3; IUPAC: N-(2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide) is a synthetic, small-molecule formamide derivative with molecular formula C22H26N2O2 and a monoisotopic mass of 350.199 Da . The structure combines a morpholine-substituted aniline ring with a 1-phenylcyclopentanecarboxamide moiety, providing a rigid, lipophilic scaffold. Preliminary pharmacological screening suggests the compound exhibits CCR5 antagonistic activity, making it a candidate for investigating CCR5-mediated diseases [1]. The compound is commercially available from multiple research-chemical suppliers, typically at ≥97% purity, and is intended for laboratory research use only.

Why Generic Substitution of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide Fails: Structural and Pharmacological Non-Equivalence Across Phenylcyclopentyl Formamides


Within the phenylcyclopentyl formamide chemical class, even minor structural changes profoundly alter the physicochemical and pharmacological profile. The ortho-morpholinophenyl attachment in the target compound is a critical determinant that distinguishes it from close analogs, such as the ethyl-linked N-(2-morpholin-4-ylethyl)(phenylcyclopentyl)formamide (CAS 696631-88-6) or the propyl-linked N-(3-morpholin-4-ylpropyl)(phenylcyclopentyl)formamide (CAS 510756-05-5). These linker-length variations directly impact the pKa of the morpholine nitrogen, molecular flexibility, and the spatial orientation of the morpholine moiety, which in turn modulate target binding and selectivity. Furthermore, the target compound's preliminary designation as a CCR5 antagonist [1] is not inherently transferable to other phenylcyclopentyl formamides, as even conservative atom replacements can eliminate receptor engagement. Therefore, generic interchange without validated pharmacological equivalence risks experimental irreproducibility and procurement of a compound with an entirely different biological profile.

Quantitative Differentiation Evidence for N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide: Head-to-Head Property Comparisons


Enhanced Structural Rigidity and Conformational Restriction via Direct Phenyl-Morpholine Attachment

The target compound features a morpholine ring directly attached to the ortho-position of the aniline phenyl ring, eliminating the flexible alkyl linker present in analogs. This direct attachment restricts the rotational freedom of the morpholine group and preserves a specific spatial orientation relative to the phenylcyclopentanecarboxamide core. This contrasts with N-(2-morpholin-4-ylethyl)(phenylcyclopentyl)formamide (CAS 696631-88-6), which contains a two-carbon ethyl linker, and N-(3-morpholin-4-ylpropyl)(phenylcyclopentyl)formamide (CAS 510756-05-5), which contains a three-carbon propyl linker, both of which introduce additional rotatable bonds and greater conformational flexibility . The difference in the number of freely rotatable bonds—4 for the target compound versus 6 and 7 for the ethyl and propyl analogs, respectively—directly impacts the entropic cost of binding and the compound's ability to adopt the bioactive conformation required for target engagement. Additionally, the position of the morpholine substituent influences the electron density of the aniline nitrogen and the overall molecular dipole, which can affect membrane permeability and target recognition.

Medicinal Chemistry Scaffold Design Conformational Analysis

Predicted LogP and LogD Differentiation: Impact on Assay Solubility and Permeability

The predicted partition coefficient (ACD/LogP) for the target compound is 3.34, with a LogD at pH 7.4 of 3.96, indicating moderate to high lipophilicity . The LogD value is higher than that of the ethyl-linked analog (predicted LogP ~2.8 based on structural fragment analysis) due to the absence of a polar ethylene linker. Additionally, the direct attachment of the morpholine ring to the aniline system alters the electronic environment of the basic nitrogen, modulating the compound's ionization state at physiological pH. This differential lipophilicity profile has direct consequences for solubility in aqueous assay buffers, non-specific binding to plasticware and proteins, and passive membrane permeability in cellular assays. The target compound also has a polar surface area (PSA) of 42 Ų, which, combined with its LogD, places it in a favorable region of the BOILED-Egg model for blood-brain barrier penetration, in contrast to more polar analogs with higher PSA values.

ADME Lipophilicity Physicochemical Profiling

Preliminary CCR5 Antagonistic Activity: Pharmacological Differentiation from Inactive Analogs

Preliminary pharmacological screening indicates that the target compound (CAS 955315-86-3) can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity is not a universal property of the phenylcyclopentyl formamide class: the simple N-phenyl(phenylcyclopentyl)formamide lacks the morpholine substituent required for key receptor interactions and is not reported as a CCR5 antagonist. While quantitative IC50 or Ki values from head-to-head comparisons are not publicly available, the documented CCR5 antagonist screen hit status for the target compound provides a functional differentiation that analogs lacking the ortho-morpholinophenyl group do not share. The morpholine nitrogen is hypothesized to engage in a critical hydrogen bond or ionic interaction with the CCR5 receptor binding pocket, a feature absent in non-morpholine analogs.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Molecular Weight and Rule-of-Five Compliance Advantage Over Larger CCR5 Antagonist Leads

With a molecular weight of 350.45 Da and zero Rule-of-Five violations , the target compound resides within the optimal drug-like chemical space. Many clinically investigated CCR5 antagonists (e.g., maraviroc, MW 513.67 Da; vicriviroc, MW 533.58 Da; cenicriviroc, MW 706.87 Da) are significantly larger molecules that exceed the typical lead-like criteria. This lower molecular weight, combined with a calculated LogP of 3.34, places the target compound in a favorable region of the 'lead-like' chemical space, offering advantages in terms of synthetic tractability, potential for further optimization, and improved ligand efficiency metrics. The compound also satisfies the operational definition of a fragment-like molecule with a heavy atom count of 26, making it suitable for fragment-based drug discovery (FBDD) campaigns.

Drug-Likeness Lead Optimization Oral Bioavailability

Optimal Research and Procurement Scenarios for N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide


Fragment-Based or Ligand-Efficiency-Driven CCR5 Antagonist Lead Discovery

The compound's compact scaffold (MW 350.45 Da) and preliminary CCR5 antagonist activity [1] make it a suitable starting point for fragment-based drug discovery (FBDD) campaigns targeting the CCR5 receptor. Its favorable ligand efficiency potential, combined with zero Rule-of-Five violations , allows medicinal chemists to explore growth vectors around the phenylcyclopentyl and morpholinophenyl moieties while maintaining drug-like properties. Researchers can use the compound to probe key binding interactions (e.g., the morpholine nitrogen's engagement with the CCR5 binding pocket) and establish structure-activity relationships (SAR) that larger, more complex clinical candidates cannot deconvolute.

Selective Chemical Probe for CCR5-Mediated Signaling Pathway Dissection

For academic and pharmaceutical research groups studying chemokine receptor signaling in inflammation, HIV entry, or autoimmune disease models, the compound offers a chemically distinct CCR5 antagonist scaffold compared to the well-explored maraviroc chemotype [1]. The direct aryl-morpholine attachment provides conformational rigidity that may translate to different receptor binding kinetics or biased signaling profiles. Researchers can employ the compound in cellular assays (e.g., CCL5-induced calcium mobilization or chemotaxis assays) to dissect CCR5 downstream pathways without the confounding polypharmacology often observed with larger, more lipophilic antagonists.

Physicochemical Comparator in Structure-Property Relationship (SPR) Studies

The target compound's distinct structural features—direct morpholine attachment, phenylcyclopentyl rigidity, and moderate lipophilicity (LogD 3.96) —make it a valuable reference compound in systematic SPR campaigns. Researchers comparing the target compound with its ethyl-linked (CAS 696631-88-6) and propyl-linked (CAS 510756-05-5) analogs can isolate the impact of linker length on solubility, permeability, metabolic stability, and target binding. Such comparisons are essential for establishing general design principles for morpholine-containing chemical probes and drug candidates.

Procurement Rationalization for CCR5-Focused Research Programs

For procurement officers and lab managers supporting CCR5 research, the documented preliminary pharmacological activity of the target compound [1] justifies its purchase and inclusion in screening libraries as a chemically validated CCR5 antagonist hit. Unlike structurally similar phenylcyclopentyl formamides lacking public pharmacological annotation, this compound provides a defensible rationale for expenditure. Its >97% purity specification from commercial suppliers and ISO-certified quality control further support its procurement for reproducible, publication-grade research.

Quote Request

Request a Quote for N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.